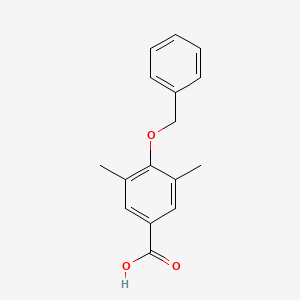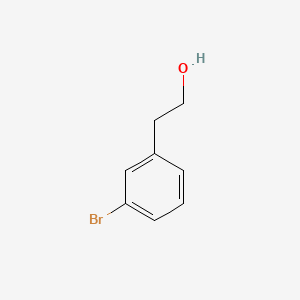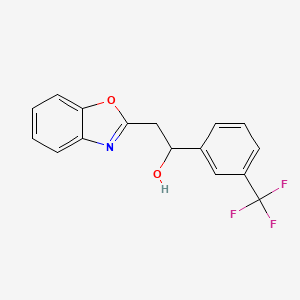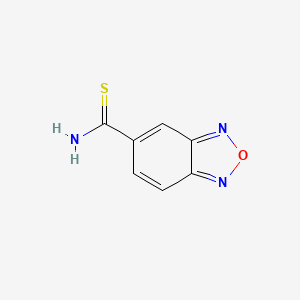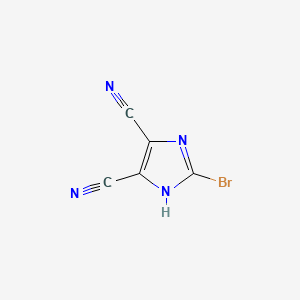
2-Benzyloxy-4-fluorophenylboronic acid
Overview
Description
2-Benzyloxy-4-fluorophenylboronic acid (2-BFPBA) is a boronic acid derivative with a wide range of applications in organic chemistry and biochemistry. It has been used in a variety of synthetic reactions and is also used as a reagent in the preparation of biological molecules and pharmaceuticals. 2-BFPBA is a versatile reagent that can be used in a variety of synthetic and analytical techniques.
Scientific Research Applications
Anticancer Potential
2-Benzyloxy-4-fluorophenylboronic acid has shown significant potential in experimental oncology. Studies have highlighted its role as an apoptosis inducer in ovarian cancer cells, particularly demonstrating its antiproliferative activity in various cancer cell lines. This is due to its ability to cause cell cycle arrest and activate caspase-3, which are critical mechanisms in cancer cell inhibition (Psurski et al., 2018).
Applications in Fluorescent Probes
The compound has been used in the development of near-infrared fluorescent probes for detecting substances like benzoyl peroxide. This application is crucial for monitoring substances in various biological and environmental samples, showing the versatility of this compound in analytical chemistry (Tian et al., 2017).
Synthesis of Benzoxaboroles
This chemical plays a significant role in the synthesis of benzoxaboroles, compounds that have found various applications including in medicinal chemistry. Benzoxaboroles have been investigated for their biological activities and their ability to bind hydroxyl compounds, which makes them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Contribution to Organic Synthesis
In organic synthesis, this compound serves as a key intermediate for the production of various compounds. Its role in the synthesis of important intermediates like 2-Fluoro-4-bromobiphenyl, which is instrumental in the manufacture of anti-inflammatory and analgesic materials, demonstrates its importance in the field of synthetic chemistry (Qiu et al., 2009).
Potential for pH and Metal Ion Sensing
The compound is also relevant in the design of pH and metal ion sensing probes. Its structure allows for the development of sensors that can effectively detect changes in pH and the presence of specific metal cations (Tanaka et al., 2001).
Other Notable Applications
Additional applications include its use in:
- The synthesis of ferrocenyl compounds, contributing to materials science and organometallic chemistry (Okulov et al., 2015).
- Development of benzosiloxaboroles with potent bioactivity, demonstrating its potential in therapeutic agent development (Brzozowska et al., 2015).
Mechanism of Action
Target of Action
2-Benzyloxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The main target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound undergoes transmetalation, a process where it transfers its boron-bound organic group to palladium . This reaction is facilitated by the boronic acid’s ability to form a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Biochemical Pathways
The primary biochemical pathway involved is the SM cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various fields of chemical synthesis .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically active terphenyls .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Safety data sheets also recommend avoiding dust formation and ensuring adequate ventilation during handling .
Safety and Hazards
Future Directions
2-Benzyloxy-4-fluorophenylboronic acid has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It can also be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. It binds to the catalytic subunits of the proteasome, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, triggering cellular stress responses and apoptosis. Additionally, this compound can modulate the activity of other enzymes by forming reversible covalent bonds with their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of proteasome activity and persistent cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, organ damage, and increased mortality. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteasome inhibition. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular stress responses and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. It can be directed to specific subcellular compartments through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, as it can interact with different biomolecules and enzymes within these compartments .
Properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQNCKVOQKEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382196 | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848779-87-3 | |
| Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









